4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 2,4,5-trimethylbenzene-1-sulfonate
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Overview
Description
4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 2,4,5-trimethylbenzene-1-sulfonate is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a dichloropyridinyl group linked to a phenyl ring, which is further connected to a trimethylbenzene sulfonate group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 2,4,5-trimethylbenzene-1-sulfonate typically involves multiple steps. One common method starts with the preparation of 3,5-dichloropyridine, which is then reacted with phenol to form 4-[(3,5-Dichloropyridin-2-yl)oxy]phenol. This intermediate is subsequently sulfonated using 2,4,5-trimethylbenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 2,4,5-trimethylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives.
Scientific Research Applications
4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 2,4,5-trimethylbenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 2,4,5-trimethylbenzene-1-sulfonate involves its interaction with specific molecular targets. The dichloropyridinyl group can bind to enzyme active sites or receptor binding pockets, modulating their activity. The sulfonate group may enhance the compound’s solubility and facilitate its transport within biological systems. Overall, the compound’s effects are mediated through its ability to interact with and alter the function of key biomolecules.
Properties
Molecular Formula |
C20H17Cl2NO4S |
---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
[4-(3,5-dichloropyridin-2-yl)oxyphenyl] 2,4,5-trimethylbenzenesulfonate |
InChI |
InChI=1S/C20H17Cl2NO4S/c1-12-8-14(3)19(9-13(12)2)28(24,25)27-17-6-4-16(5-7-17)26-20-18(22)10-15(21)11-23-20/h4-11H,1-3H3 |
InChI Key |
ZMRICAQRIDRLTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl)C |
Origin of Product |
United States |
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